molecular formula C16H22N4O3S B5131276 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole

5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole

Cat. No. B5131276
M. Wt: 350.4 g/mol
InChI Key: SDUBNJMWHKEUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole, also known as PBD, is a fluorescent probe that is widely used in scientific research applications. PBD has a unique structure that allows it to bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function. In

Mechanism of Action

5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole binds to DNA and RNA through intercalation, which is the insertion of the 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole molecule between adjacent base pairs. This intercalation causes a conformational change in the nucleic acid structure, which can be detected through changes in fluorescence. The binding of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole to nucleic acids can also cause DNA or RNA strand breaks, which can be used to study DNA damage and repair mechanisms.
Biochemical and Physiological Effects
5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has been shown to have minimal toxicity and is not mutagenic. However, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can cause DNA or RNA strand breaks, which can lead to cell death or mutations if not repaired properly. 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has also been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and transcription, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole in lab experiments is its high sensitivity and specificity for nucleic acids. 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole can detect changes in nucleic acid structure and function with high accuracy and precision. Additionally, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is relatively easy to use and has a low cost compared to other nucleic acid probes. However, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has some limitations, including its potential to cause DNA or RNA strand breaks and its limited ability to differentiate between different nucleic acid structures.

Future Directions

Future research on 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could focus on developing new synthesis methods to improve yield and purity. Additionally, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could be modified to improve its specificity for certain nucleic acid structures or to reduce its potential to cause DNA or RNA strand breaks. Further research could also explore the use of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole in live cell imaging and its potential applications in disease diagnosis and treatment.
Conclusion
In conclusion, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is a valuable tool for studying nucleic acid structure and function in scientific research applications. Its unique structure and fluorescent properties make it a versatile and sensitive probe for detecting changes in nucleic acid structure and function. However, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole has some limitations and potential risks that must be considered when using it in lab experiments. Future research on 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole could lead to new applications and improvements in its synthesis and specificity for nucleic acid structures.

Synthesis Methods

The synthesis of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole involves several steps, including the reaction of 2,1,3-benzoxadiazole with piperidine and the subsequent reaction of the resulting compound with piperidine sulfonic acid. The final product is obtained through purification and crystallization. The synthesis of 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is widely used in scientific research applications due to its fluorescent properties and ability to bind to nucleic acids. 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is often used in DNA sequencing, where it is used to detect single nucleotide polymorphisms (SNPs). 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is also used in RNA structure analysis, where it is used to probe for RNA secondary structures. Additionally, 5-(1-piperidinyl)-4-(1-piperidinylsulfonyl)-2,1,3-benzoxadiazole is used in fluorescence microscopy to visualize nucleic acids in live cells.

properties

IUPAC Name

5-piperidin-1-yl-4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c21-24(22,20-11-5-2-6-12-20)16-14(19-9-3-1-4-10-19)8-7-13-15(16)18-23-17-13/h7-8H,1-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUBNJMWHKEUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C3=NON=C3C=C2)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Piperidin-1-yl-4-piperidin-1-ylsulfonyl-2,1,3-benzoxadiazole

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